1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a cyano and fluorophenyl group, making it a valuable scaffold in medicinal chemistry and other research areas.
Preparation Methods
The synthesis of 1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs organoboron reagents and palladium catalysts to achieve high yields and selectivity. Industrial production methods may involve optimizing reaction conditions to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Hydrolysis: This reaction can break down the compound into smaller fragments, which can be useful for further functionalization.
Scientific Research Applications
1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biological pathways. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and have diverse biological activities.
Indole derivatives: Known for their wide range of pharmacological properties, indole derivatives share some structural similarities with the piperidine compound.
Pyridine compounds: These compounds exhibit antimicrobial and antiviral activities, highlighting the versatility of nitrogen-containing heterocycles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable tool in various research domains.
Properties
Molecular Formula |
C14H16FN3O |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-[(4-cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H16FN3O/c15-13-7-10(8-16)1-2-12(13)9-18-5-3-11(4-6-18)14(17)19/h1-2,7,11H,3-6,9H2,(H2,17,19) |
InChI Key |
IEPOEXAJNJVXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
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